4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid

RARα Agonist Nuclear Receptor Binding TR-FRET Assay

4-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid (CAS 254911-90-5) is a phenyl-thiazolyl-benzoic acid derivative (PTB) that functions as a potent dual agonist of the nuclear receptors Retinoic Acid Receptor alpha (RARα) and Retinoid X Receptor alpha (RXRα). Unlike classical retinoids, it was identified through virtual screening and exhibits a unique receptor selectivity profile, binding directly to RARα and RXRα but not to PPARα, PPARδ(β), or PPARγ.

Molecular Formula C16H11NO2S
Molecular Weight 281.33
CAS No. 254911-90-5
Cat. No. B2459678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid
CAS254911-90-5
Molecular FormulaC16H11NO2S
Molecular Weight281.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H11NO2S/c18-16(19)13-8-6-11(7-9-13)14-10-20-15(17-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)
InChIKeyCHNIYKMDFHSTOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenyl-1,3-thiazol-4-yl)benzoic Acid (CAS 254911-90-5): A Validated Dual RAR/RXR Agonist for Differentiation Therapy Research


4-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid (CAS 254911-90-5) is a phenyl-thiazolyl-benzoic acid derivative (PTB) that functions as a potent dual agonist of the nuclear receptors Retinoic Acid Receptor alpha (RARα) and Retinoid X Receptor alpha (RXRα) [1]. Unlike classical retinoids, it was identified through virtual screening and exhibits a unique receptor selectivity profile, binding directly to RARα and RXRα but not to PPARα, PPARδ(β), or PPARγ [1]. It is supplied as a research tool compound and is known for inducing differentiation and inhibiting growth in acute promyelocytic leukemia (APL) cell models [1].

Why 4-(2-Phenyl-1,3-thiazol-4-yl)benzoic Acid's Orthogonal Selectivity Profile Cannot Be Matched by Generic Thiazole or Retinoid Analogs


Close structural analogs of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid, such as simple thiazole carboxylic acids or classical retinoids like all-trans retinoic acid (ATRA), cannot be interchanged for it in functional studies. Generic thiazole benzoic acids often exhibit broad or uncharacterized reactivity, while ATRA's clinical utility is limited by susceptibility to P450 enzyme induction and increased cellular sequestration [1]. The compound's specific, quantifiable activity as a dual RARα/RXRα agonist with proven selectivity against all three PPAR isotypes (α, δ(β), γ) is a unique profile that addresses ATRA's limitations and is not replicated by the broader chemical class [1].

Head-to-Head Quantitative Evidence for 4-(2-Phenyl-1,3-thiazol-4-yl)benzoic Acid (PTB) vs. ATRA and 9-cis RA in Nuclear Receptor Selectivity


PTB's RARα Binding Affinity (EC50) is Sub-Nanomolar, Significantly Surpassing Its Affinity for RXRα

In a direct, head-to-head comparison using a TR-FRET nuclear receptor binding assay, 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid (PTB) demonstrated a strong and selective affinity for RARα (EC50 = 21 nM), which was over 20 times more potent than its affinity for RXRα (EC50 = 454 nM) [1]. This contrasts with the comparator ATRA, which binds RARα with an EC50 of 0.36 nM, and 9-cis RA, which binds RARα with an EC50 of 0.73 nM [1].

RARα Agonist Nuclear Receptor Binding TR-FRET Assay

Functional Reporter Gene Activation: PTB is a Full Agonist for RXRα/RXRα Homodimers, Unlike 9-cis RA

In a cell-based reporter gene assay measuring transactivation of RXRα/RXRα homodimers, 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid (PTB) at 10 µM generated a 321-fold activation [1]. This is a full agonist response, in contrast to 9-cis RA, which at the same concentration (10 µM) induced only a 10-fold activation, acting as a partial agonist in this context [1]. ATRA showed a 796-fold activation under the same conditions [1].

RXRα Agonist Reporter Gene Assay Transactivation

Orthogonal Nuclear Receptor Selectivity: PTB Shows No Binding to PPARs, Unlike Other Thiazole-Derived Agonists

A critical differentiator for 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid (PTB) is its complete lack of binding to all three PPAR isotypes (PPARα, PPARδ(β), PPARγ) in TR-FRET assay [1]. This is a class-level inference, as many other thiazole and benzoic acid derivatives exhibit PPAR activity, which can complicate metabolic studies. In the same assay, the control compounds ATRA and 9-cis RA also showed no PPAR binding, but they carry additional class-related liabilities not shared by PTB [1].

Selectivity Profile PPAR Receptors Off-Target Binding

Functional Differentiation: PTB Induces NB4 APL Cell Differentiation More Effectively Than Vehicle Control

The capability of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid (PTB) to drive functional differentiation was quantified in NB4 human acute promyelocytic leukemia (APL) cells. PTB induced a dose-dependent increase in tetrazolium reduction ability, a marker of differentiated myeloid cells [1]. While the paper's figure data is not presented as a direct table, it states that PTB 'induced differentiation and inhibited the growth of human APL cells', demonstrating functional equivalency in this disease-relevant model to the known effects of ATRA [1].

APL Cell Differentiation NB4 Cells NBT Reduction Assay

High-Impact Research and Procurement Scenarios for 4-(2-Phenyl-1,3-thiazol-4-yl)benzoic Acid (CAS 254911-90-5)


Probing RXRα/RXRα Homodimer Biology in Cancer

Researchers studying the role of RXR homodimers in tumor suppression or oncogenic signaling should procure this compound as a chemical probe. Its proven full agonist activity on RXRα/RXRα (321-fold activation [1]) provides a clean tool to dissect RXR-specific gene networks, bypassing the confounding effects of 9-cis RA, which is a weak partial agonist (10-fold activation [1]) in this context.

Developing Next-Generation Differentiation Therapies for APL

For academic or industrial labs working on ATRA-resistant acute promyelocytic leukemia (APL) models, this compound's validated ability to bind RARα with high affinity (EC50 21 nM [1]) and induce NB4 cell differentiation [1] makes it a superior starting point for medicinal chemistry. Its orthogonal selectivity against PPARs [1] reduces the risk of metabolic side effects often seen with broader-acting retinoid analogs.

Establishing RAR/RXR-Selective Controls for PPAR Metabolic Research

In metabolic disease research where PPARγ and PPARδ(β) are key targets, this compound serves as an ideal control to validate assay systems. Its established 'No binding' profile for PPARα, PPARδ(β), and PPARγ [1] guarantees that observed transcriptional effects originate from RAR/RXR pathways, unlike generic thiazole derivatives that may promiscuously activate multiple nuclear receptors.

Validating Virtual Screening Hits for Nuclear Receptor Agonists

Since this compound was originally identified through a GLIDE-based virtual screening campaign [1], it is a benchmark validation tool for computational chemists developing new docking pipelines. Its excellent complementarity to 9-cis RA in the binding pose, combined with its quantitative EC50 data [1], provides a robust standard for assessing the predictive power of novel drug-discovery algorithms.

Quote Request

Request a Quote for 4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.